molecular formula C16H11BrClN3OS B2555360 [4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](4-bromophenyl)methanone CAS No. 339020-15-4

[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](4-bromophenyl)methanone

Cat. No. B2555360
CAS RN: 339020-15-4
M. Wt: 408.7
InChI Key: MSTCWSNQZJEWEO-UHFFFAOYSA-N
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Description

“4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone”, also known as ACTBM, is a thiazole-derived compound. It has a molecular formula of C16H11BrClN3OS and a molecular weight of 408.7 .


Synthesis Analysis

A series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, which may include ACTBM, was synthesized and their molecular structures were confirmed by physicochemical and spectral characteristics .


Molecular Structure Analysis

The molecular structure of ACTBM includes a five-membered thiazole ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Physical And Chemical Properties Analysis

ACTBM has a molecular weight of 408.7 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Spectral Characterization : The compound, along with similar compounds, has been synthesized and characterized using UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. Density Functional Theory (DFT) calculations were performed for structural optimization and theoretical vibrational spectra interpretation. This study highlights the structural changes due to electron withdrawing group substitution and investigates the thermodynamic stability and reactivity of the compounds (Shahana & Yardily, 2020).

Antibacterial and Antifungal Activities

  • Antimicrobial Evaluation : In a study, similar thiazole derivatives demonstrated moderate antibacterial activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and high antifungal activity against Candida glabrata and Candida albicans. This highlights the potential use of these compounds in antimicrobial applications (Kubba & Rahim, 2018).

Computational Studies and Molecular Docking

  • Computational Study and Molecular Docking : The compounds' stability and intermolecular charge transfer were analyzed using natural bond orbital analysis. Molecular docking was carried out to understand the antiviral activity, pharmacokinetic behavior, and hydrogen bonding interactions, which can be crucial for developing new pharmaceutical agents (FathimaShahana & Yardily, 2020).

properties

IUPAC Name

[4-amino-2-(4-chloroanilino)-1,3-thiazol-5-yl]-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3OS/c17-10-3-1-9(2-4-10)13(22)14-15(19)21-16(23-14)20-12-7-5-11(18)6-8-12/h1-8H,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTCWSNQZJEWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)Cl)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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